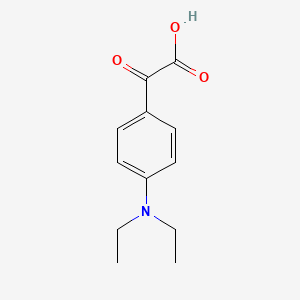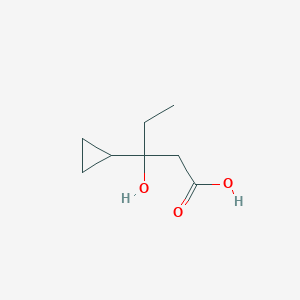
3-Cyclopropyl-3-hydroxypentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-3-hydroxypentanoic acid is an organic compound characterized by a cyclopropyl group attached to a hydroxylated pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-3-hydroxypentanoic acid can be achieved through several methods. One common approach involves the hydrolysis of cyclopropyl cyanide, which is then followed by the addition of water and subsequent heating . Another method includes the action of alkali on ethyl γ-chlorobutyrate . These methods typically require careful control of reaction conditions to ensure high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrolysis processes, utilizing robust reaction setups to handle the vigorous reactions and ensure safety. The use of automated systems for precise addition of reagents and temperature control is crucial in industrial settings to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropyl-3-hydroxypentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The cyclopropyl group can be functionalized through transition-metal catalysis, such as palladium-catalyzed cross-coupling reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Conditions for these reactions often involve specific temperatures and solvents to optimize the reaction rates and yields.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols. Substitution reactions can introduce various functional groups onto the cyclopropyl ring, enhancing the compound’s versatility.
Scientific Research Applications
3-Cyclopropyl-3-hydroxypentanoic acid has a wide range of applications in scientific research. In chemistry, it serves as a building block for synthesizing more complex molecules . In biology, its derivatives are studied for their potential biological activities and interactions with enzymes . In medicine, the compound is explored for its potential therapeutic properties, including its role as a conformational restrictor in drug design . Industrially, it is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-3-hydroxypentanoic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl group can induce strain in the molecule, affecting its reactivity and interactions with enzymes and receptors . The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-Cyclopropyl-3-hydroxypentanoic acid include (S)-3-hydroxypentanoic acid and other cyclopropyl-containing carboxylic acids . These compounds share structural similarities but differ in their functional groups and reactivity.
Uniqueness: this compound is unique due to its combination of a cyclopropyl ring and a hydroxylated pentanoic acid chain. This structural motif imparts distinct chemical properties, such as increased ring strain and potential for diverse chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
3-cyclopropyl-3-hydroxypentanoic acid |
InChI |
InChI=1S/C8H14O3/c1-2-8(11,5-7(9)10)6-3-4-6/h6,11H,2-5H2,1H3,(H,9,10) |
InChI Key |
MVNGATOCDBXATI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=O)O)(C1CC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


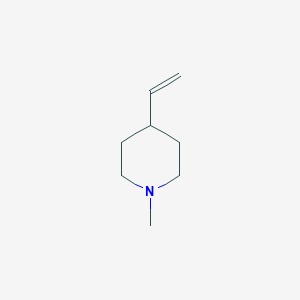
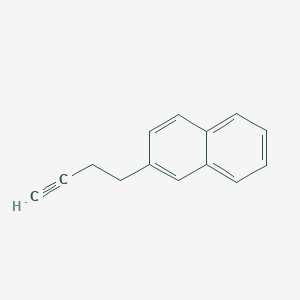
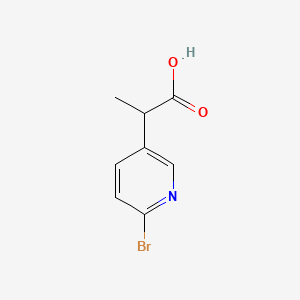
![3-(4-Methylphenyl)spiro[3.3]heptan-1-one](/img/structure/B13582559.png)
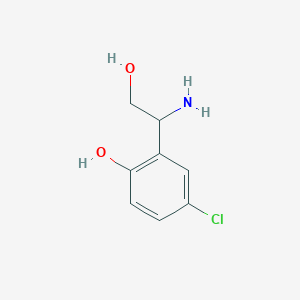
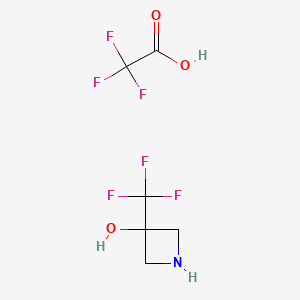
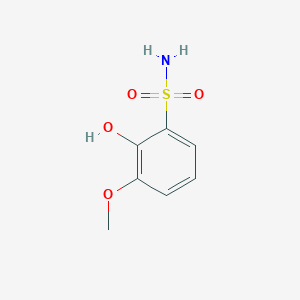
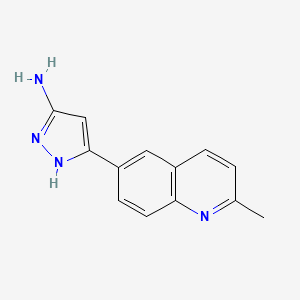
![2-{2-[(Diphenylmethyl)amino]acetamido}thiophene-3-carboxamide](/img/structure/B13582589.png)
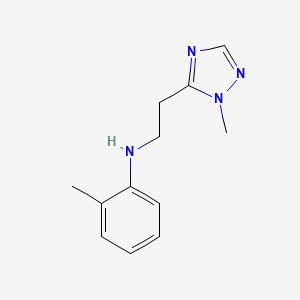
![Tetrahydro-1H-5lambda~6~-thieno[3,4-c]furan-1,3,5,5-tetrone](/img/structure/B13582593.png)
![Furan-2-yl[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]methanone](/img/structure/B13582601.png)
![(1R)-1-{7-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13582608.png)
